![molecular formula C15H9ClN2O2 B188020 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione CAS No. 34403-63-9](/img/structure/B188020.png)
2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione typically involves the condensation of 3-chlorobenzaldehyde with isoindole-1,3-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in the development of anticancer drugs.
Industry: It can be used in the production of dyes and pigments due to its stable chemical structure.
作用机制
The mechanism of action of 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.
相似化合物的比较
- 2-[(3-Bromo-benzylidene)-amino]-isoindole-1,3-dione
- 2-[(3-Fluoro-benzylidene)-amino]-isoindole-1,3-dione
- 2-[(3-Methyl-benzylidene)-amino]-isoindole-1,3-dione
Comparison: Compared to its analogs, 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione exhibits unique properties due to the presence of the chlorine atom. This halogen atom can influence the compound’s reactivity, biological activity, and overall stability. For instance, the chlorine atom may enhance the compound’s antimicrobial activity compared to its methyl or fluoro analogs.
属性
CAS 编号 |
34403-63-9 |
|---|---|
分子式 |
C15H9ClN2O2 |
分子量 |
284.69 g/mol |
IUPAC 名称 |
2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-5-3-4-10(8-11)9-17-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-9H/b17-9+ |
InChI 键 |
SXMXENXKEMLOIW-RQZCQDPDSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CC(=CC=C3)Cl |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC(=CC=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC(=CC=C3)Cl |
| 34403-63-9 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


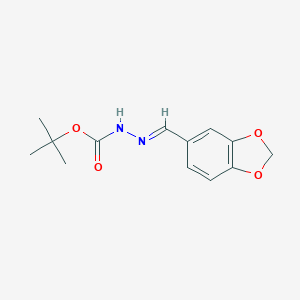
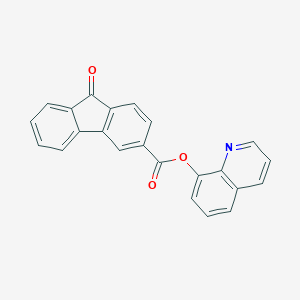
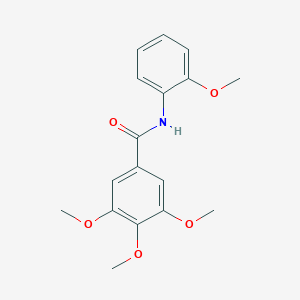
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
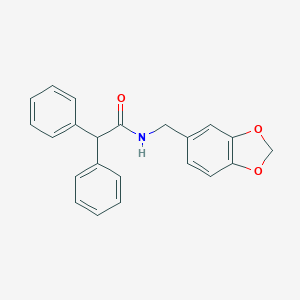
![N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide](/img/structure/B187949.png)
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
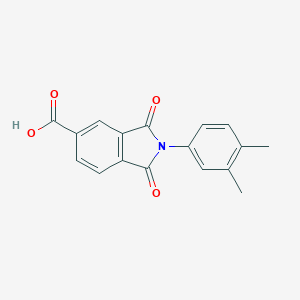
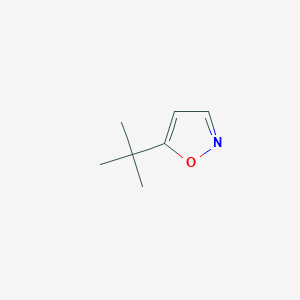
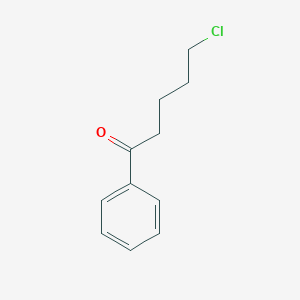
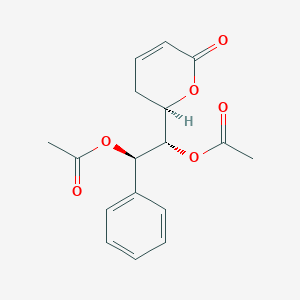
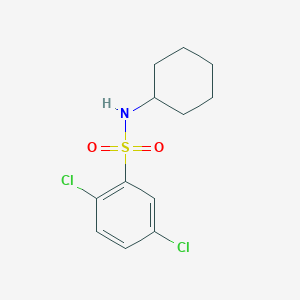
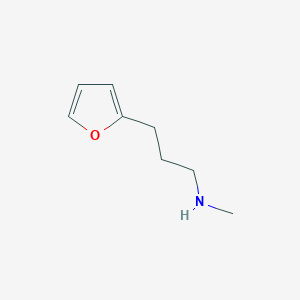
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
